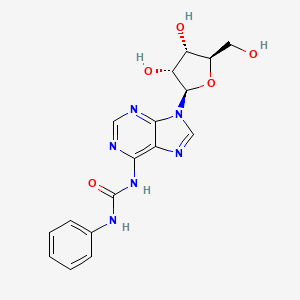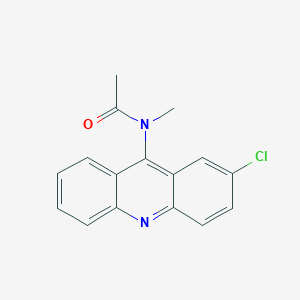
N-(2-Chloroacridin-9-YL)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroacridin-9-YL)-N-methylacetamide is a chemical compound that belongs to the acridine family Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacridin-9-YL)-N-methylacetamide typically involves the reaction of 2-chloroacridine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Chloroacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
科学的研究の応用
N-(2-Chloroacridin-9-YL)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(2-Chloroacridin-9-YL)-N-methylacetamide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making the compound a potential anticancer agent.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of N-(2-Chloroacridin-9-YL)-N-methylacetamide, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chlorine atom and an N-methylacetamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other acridine derivatives.
特性
CAS番号 |
61981-70-2 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC名 |
N-(2-chloroacridin-9-yl)-N-methylacetamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-12-5-3-4-6-14(12)18-15-8-7-11(17)9-13(15)16/h3-9H,1-2H3 |
InChIキー |
VXKCVRJEEKYRCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


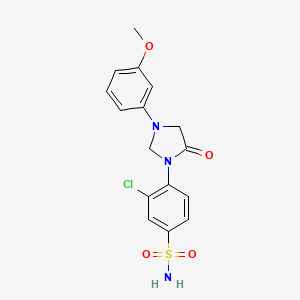


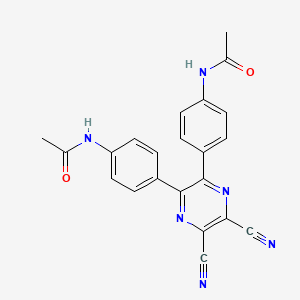
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
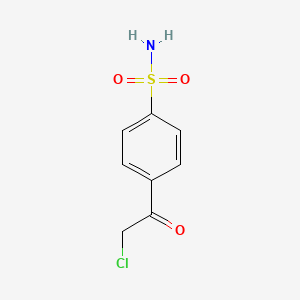
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
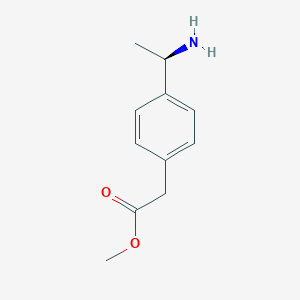
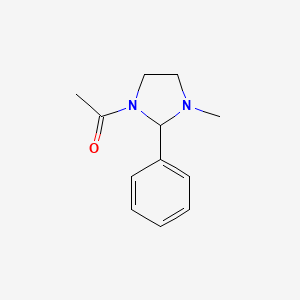


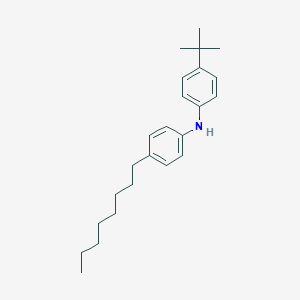
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)
